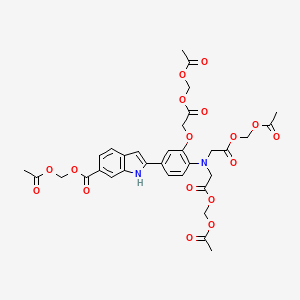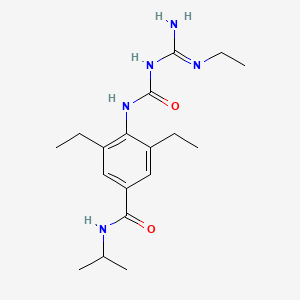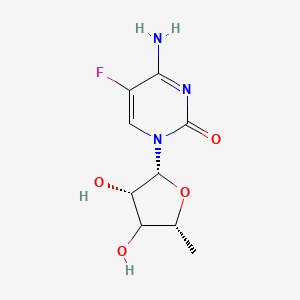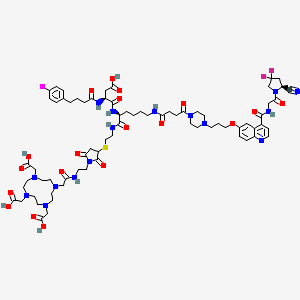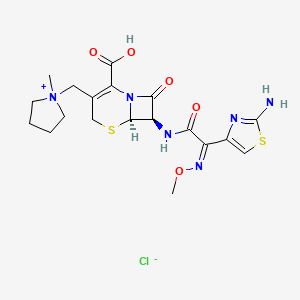
Cefepime (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefepime (chloride) is a fourth-generation cephalosporin antibiotic developed in 1994. It is widely used to treat severe infections caused by Gram-positive and Gram-negative bacteria, including pneumonia, urinary tract infections, and skin infections . Cefepime is known for its high stability against beta-lactamases, making it effective against multi-resistant microorganisms such as Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefepime is synthesized through a multi-step process involving the acylation of 7-aminocephalosporanic acid (7-ACA) with a side chain that includes a methoxyimino group and an aminothiazole ring. The key steps include:
Acylation: The 7-ACA is acylated with a suitable acylating agent to introduce the desired side chain.
Cyclization: The intermediate undergoes cyclization to form the beta-lactam ring.
Purification: The final product is purified through crystallization or chromatography to obtain cefepime in its pure form.
Industrial Production Methods: Industrial production of cefepime involves large-scale fermentation and chemical synthesis. The process is optimized for high yield and purity, ensuring that the antibiotic meets stringent quality standards. The production involves:
Fermentation: Production of the core cephalosporin structure through microbial fermentation.
Chemical Modification: Introduction of the side chains through chemical reactions.
Purification and Formulation: The final product is purified and formulated into injectable forms for clinical use.
Chemical Reactions Analysis
Types of Reactions: Cefepime undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamases, leading to the inactivation of the antibiotic.
Oxidation: Cefepime can undergo oxidation under certain conditions, affecting its stability.
Substitution: The aminothiazole ring can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by beta-lactamases or acidic conditions.
Oxidation: Occurs in the presence of oxidizing agents such as hydrogen peroxide.
Substitution: Involves nucleophiles like amines or thiols under mild conditions.
Major Products:
Hydrolysis Products: Inactive metabolites resulting from the opening of the beta-lactam ring.
Oxidation Products: Oxidized derivatives that may have reduced antibacterial activity.
Substitution Products: Modified cefepime molecules with altered side chains.
Scientific Research Applications
Cefepime is extensively used in scientific research due to its broad-spectrum antibacterial activity. Its applications include:
Chemistry: Studying the stability and reactivity of beta-lactam antibiotics.
Biology: Investigating the mechanisms of bacterial resistance and the role of beta-lactamases.
Medicine: Developing new therapeutic strategies for treating multi-resistant bacterial infections.
Industry: Formulating new antibiotic combinations and improving drug delivery systems
Mechanism of Action
Cefepime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall . The high stability of cefepime against beta-lactamases enhances its effectiveness against resistant bacteria .
Comparison with Similar Compounds
Ceftazidime: A third-generation cephalosporin with activity against Gram-negative bacteria.
Cefotaxime: Another third-generation cephalosporin with a broad spectrum of activity.
Piperacillin/Tazobactam: A combination antibiotic with extended-spectrum activity.
Cefepime’s unique properties make it a valuable antibiotic in the fight against resistant bacterial infections.
Properties
Molecular Formula |
C19H25ClN6O5S2 |
|---|---|
Molecular Weight |
517.0 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride |
InChI |
InChI=1S/C19H24N6O5S2.ClH/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);1H/b23-12-;/t13-,17-;/m1./s1 |
InChI Key |
MMRINLZOZVAPDZ-LSGRDSQZSA-N |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Cl-] |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
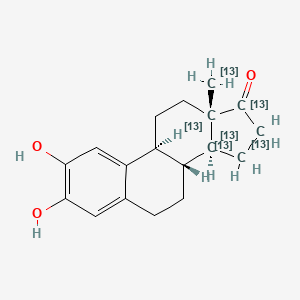
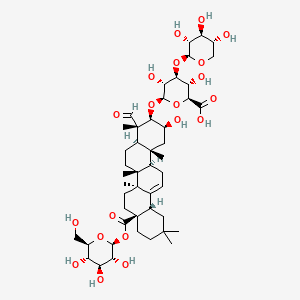
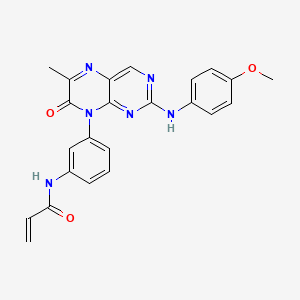
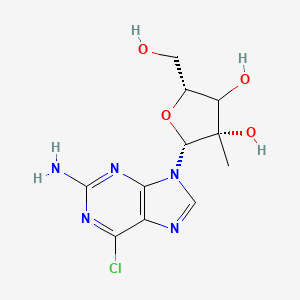
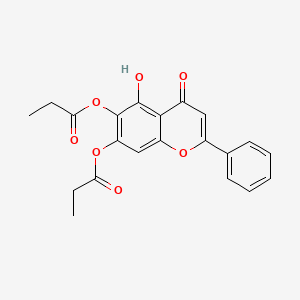

![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)

